molecular formula C17H23ClN2O3 B13778501 5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride CAS No. 74038-97-4

5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride

Cat. No.: B13778501
CAS No.: 74038-97-4
M. Wt: 338.8 g/mol
InChI Key: CBKPINXMNBVVFV-UHFFFAOYSA-N
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Description

5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride is a synthetic tryptamine derivative with structural modifications at positions 2 and 5 of the indole ring. The compound features:

  • N,N-dimethylation of the ethylamine sidechain.
  • 5-Acetyl substitution (CH₃CO-) at position 5.
  • 2-Carbethoxy substitution (COOCH₂CH₃) at position 2.
  • A hydrochloride salt formulation for enhanced solubility.

This compound belongs to the tryptamine class, which includes endogenous neurotransmitters (e.g., serotonin) and psychedelic agents (e.g., DMT, psilocybin). Its substitutions likely influence receptor binding affinity, metabolic stability, and pharmacological effects compared to simpler analogs .

Properties

CAS No.

74038-97-4

Molecular Formula

C17H23ClN2O3

Molecular Weight

338.8 g/mol

IUPAC Name

ethyl 5-acetyl-3-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate;hydrochloride

InChI

InChI=1S/C17H22N2O3.ClH/c1-5-22-17(21)16-13(8-9-19(3)4)14-10-12(11(2)20)6-7-15(14)18-16;/h6-7,10,18H,5,8-9H2,1-4H3;1H

InChI Key

CBKPINXMNBVVFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C(=O)C)CCN(C)C.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride typically involves:

  • Step 1: Construction of the indole core with appropriate substitution at the 2- and 5-positions.
  • Step 2: Introduction of the carbethoxy group (ethyl ester) at the 2-position.
  • Step 3: Formation of the N,N-dimethyltryptamine side chain at the 3-position.
  • Step 4: Acetylation at the 5-position.
  • Step 5: Conversion to the hydrochloride salt for stability and isolation.

Preparation of the Indole Core with 2-Carbethoxy Substitution

The 2-carbethoxy substitution is often introduced via esterification of a 2-carboxylic acid derivative of indole or through reaction of an indole precursor with ethyl chloroformate or similar carbethoxy donors.

  • According to classical methods, ethyl 2-oxo-3,5-dimethylpiperidine-3-carboxylate derivatives are synthesized by modified versions of malonate chemistry and subsequent cyclization steps (see). These intermediates can be transformed into substituted indole carboxylates via ring closure and decarboxylation reactions.

  • Hydrolysis and esterification steps are carefully controlled to maintain the carbethoxy group intact during subsequent reactions.

Introduction of the N,N-Dimethyltryptamine Side Chain

The N,N-dimethyltryptamine moiety is typically synthesized by:

  • Reductive amination or alkylation of the tryptamine side chain amine with methylating agents (e.g., formaldehyde and formic acid or methyl iodide).

  • The tryptamine backbone can be constructed by condensation of indole-3-acetaldehyde derivatives with dimethylamine under reductive conditions.

Acetylation at the 5-Position

Selective acetylation at the 5-position of the indole ring is a key step:

  • A method analogous to the preparation of N-acetyl-5-methoxytryptamine involves the use of acetic anhydride as the acetylating agent in an inert solvent such as dichloromethane, with catalytic amounts of 4-dimethylaminopyridine (4-DMAP) to promote N-acylation under mild conditions (5-10°C addition, room temperature reaction).

  • This method yields high purity and high yield acetylated products with minimal side reactions. The reaction is typically followed by neutralization with sodium hydroxide, washing, activated charcoal treatment for decolorization, solvent removal under reduced pressure, and crystallization at low temperature.

Formation of the Hydrochloride Salt

  • The free base form of the compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, facilitating isolation as a stable crystalline solid.

Analytical Data and Purity

  • Purity of the final product is typically confirmed by High-Performance Liquid Chromatography (HPLC), with purity levels exceeding 98%.

  • Melting points and crystallization behavior are used to confirm compound identity and purity.

  • Spectroscopic methods such as NMR and mass spectrometry are employed for structural confirmation.

Summary Table of Preparation Steps and Conditions

Step Reaction Description Reagents/Conditions Outcome/Notes
1 Synthesis of 2-carbethoxy indole core Starting indole derivatives, ethyl chloroformate or esterification agents Formation of 2-carbethoxy substituted indole
2 Formation of N,N-dimethyltryptamine side chain Reductive amination with dimethylamine, methylating agents Introduction of N,N-dimethyltryptamine moiety
3 Acetylation at 5-position Acetic anhydride, 4-DMAP catalyst, dichloromethane solvent, 5-10°C addition, room temp reaction High yield selective acetylation
4 Neutralization and purification NaOH solution neutralization, water washing, activated charcoal decolorization Removal of impurities, solvent recovery
5 Crystallization and drying Cooling below 4°C, filtration, drying Isolation of pure crystalline hydrochloride salt
6 Salt formation Treatment with HCl gas or aqueous HCl Stable hydrochloride salt for storage and use

Research Discoveries and Optimization Notes

  • The use of 4-DMAP as a catalyst in the acetylation step provides rapid reaction rates, high yields (up to 95%), and minimal side reactions, making it suitable for scale-up and industrial production.

  • Maintaining low temperatures during acetic anhydride addition helps control reaction selectivity and reduces byproduct formation.

  • Activated charcoal treatment effectively removes colored impurities, improving the purity and appearance of the final product.

  • Recycling of solvents such as dichloromethane under reduced pressure enhances process sustainability.

  • The hydrochloride salt form improves compound stability, handling, and solubility properties.

Chemical Reactions Analysis

Hydrolysis

  • The carbethoxy group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives.

    R COOEtOHR COOH+EtOH\text{R COOEt}\xrightarrow{\text{OH}^-}\text{R COOH}+\text{EtOH}

    This reaction is critical for metabolic studies .

Acetylation/Deacetylation

  • The acetyl group is susceptible to enzymatic cleavage by N-acetyltransferases (NATs), regenerating the primary amine. This process is pH-dependent and influenced by flavonols like fisetin .

Esterification and Transesterification

  • The carbethoxy group participates in ester exchange reactions with alcohols or thiols, enabling structural diversification .

N-Acetyltransferase Catalysis

  • NAT enzymes transfer acetyl groups from acetyl-CoA to the tryptamine’s amino group via a ternary complex mechanism . Key residues (e.g., Glu83, Tyr133) facilitate enantioselective acetylation .

Reaction Optimization Parameters

ParameterOptimal ValueImpact on Yield/PuritySource
Temperature140°CMaximizes cyclization rate
SolventCH₃CN/water (1:1)Enhances intermediate solubility
CatalystH₂SO₄ (5% w/w)Accelerates hydrazone formation
Residence Time10 minutesBalances conversion and byproducts

Scientific Research Applications

Chemical Properties and Mechanism of Action

5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride exhibits structural similarities to other tryptamines, particularly in its interaction with serotonin receptors. The compound acts primarily as an agonist at the serotonin 5-HT2A receptor, which is implicated in mood regulation and perception alterations. Its binding affinity and efficacy at this receptor have been documented, showing significant potential for modulating serotonergic pathways in the brain .

Pharmacological Profile

The pharmacological profile of 5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride can be summarized as follows:

Target Receptor Affinity (Ki, nM) Effect
5-HT2A89–3,162Agonist
5-HT2B25–102Agonist
5-HT1A>10,000Inactive

This profile indicates that while the compound has a strong interaction with the 5-HT2A and 5-HT2B receptors, it shows limited activity at the 5-HT1A receptor, which is crucial for understanding its therapeutic potential .

Mental Health Disorders

Research has indicated that compounds similar to 5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride may provide therapeutic benefits for various mental health disorders, including:

  • Depression : Clinical studies have shown that psychedelics can induce rapid and sustained reductions in depressive symptoms. The serotonergic activity of this compound may enhance mood regulation and alleviate depressive states .
  • Post-Traumatic Stress Disorder (PTSD) : There is growing evidence supporting the use of psychedelics in treating PTSD. Surveys among veterans have highlighted significant improvements in symptoms following treatment with similar compounds .
  • Anxiety Disorders : The anxiolytic effects observed in related tryptamines suggest that this compound may also help reduce anxiety symptoms through its action on serotonin receptors .

Neurological Disorders

The neuroprotective properties of tryptamines are being explored for their potential in treating neurological disorders. The ability of these compounds to modulate neurotransmitter release positions them as candidates for further research into conditions such as:

  • Cluster Headaches : Some studies have indicated that tryptamines can alleviate cluster headache episodes due to their vasoconstrictive properties and action on serotonin pathways .

Case Studies and Clinical Trials

Recent clinical trials have begun to evaluate the safety and efficacy of psychedelics, including those structurally related to 5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride. Some notable findings include:

  • Efficacy in Depression : A trial involving participants with treatment-resistant depression demonstrated significant mood improvements after administration of a related psychedelic compound, suggesting similar outcomes could be expected with 5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride .
  • PTSD Treatment : In a study focusing on veterans with PTSD, participants reported substantial reductions in symptom severity after receiving psychedelic therapy, indicating a promising avenue for future research involving this compound .
  • Anxiolytic Effects : Another study highlighted the potential of tryptamines to induce anxiolytic effects without the hallucinogenic properties typically associated with psychedelics, making them suitable for broader therapeutic applications .

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-3-(2-DIMETHYLAMINOETHYL)-1H-INDOLE-2-CARBOXYLATEHYDROCHLORIDE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The dimethylaminoethyl side chain can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among tryptamines determine their pharmacokinetics and pharmacodynamics:

Compound Substituents Molecular Formula Molecular Weight (g/mol)
DMT None C₁₂H₁₆N₂·HCl 196.7 (free base) + 36.46
5-MeO-DMT 5-Methoxy C₁₃H₁₈N₂O·HCl 254.76
Bufotenine (5-HO-DMT) 5-Hydroxy C₁₂H₁₆N₂O·HCl 240.7 (free base) + 36.46
Target Compound 5-Acetyl, 2-Carbethoxy C₁₇H₂₃N₂O₃·HCl ~340.5 (calculated)

Key Observations :

  • The 2-carbethoxy group may slow metabolism (via ester hydrolysis) and reduce polarity, enhancing lipophilicity and central nervous system penetration .

Receptor Binding and Pharmacological Effects

Tryptamines primarily interact with 5-HT (serotonin) receptors (e.g., 5-HT₂A, 5-HT₁A) and sigma-1 receptors (Sig-1R) , with substitutions dictating activity:

Compound 5-HT Receptor Activity Sig-1R Modulation Psychotomimetic Effects
DMT Partial agonist at 5-HT₂A/1A Binds Sig-1R Moderate
5-MeO-DMT Potent 5-HT₁A/₂A agonist Strong Sig-1R affinity High
Bufotenine Weak 5-HT₂A agonist; peripheral effects Limited data Low (peripheral toxicity)
Target Compound Predicted 5-HT₂A antagonism* Unknown Likely attenuated*

*Hypotheses based on structural analogs:

  • 5-Acetyl substitution: May reduce 5-HT receptor agonism, as seen in non-psychotomimetic 5-MeOT (5-methoxytryptamine) .
  • 2-Carbethoxy substitution : Could sterically hinder receptor binding or enhance metabolic stability .

Metabolic Pathways and Toxicity

  • DMT/5-MeO-DMT: Rapidly metabolized by monoamine oxidase (MAO) via deamination, limiting oral bioavailability without MAO inhibitors (e.g., harmala alkaloids in ayahuasca) .
  • Target Compound: The carbethoxy group may resist MAO-mediated degradation, prolonging half-life. However, ester hydrolysis could yield a carboxylic acid derivative with unknown activity .
  • Cardiotoxicity : Unlike 5-MeO-DMT (linked to 5-HT₄-mediated cardiac effects ), the target compound’s substitutions may reduce affinity for 5-HT₄ receptors, mitigating such risks.

Biological Activity

5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride is a synthetic derivative of the naturally occurring compound N,N-dimethyltryptamine (DMT). This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and therapeutic applications. This article delves into the biological activity of this compound, synthesizing available data from diverse sources, including case studies and research findings.

PropertyValue
CAS Number 74038-97-8
Molecular Formula C14H18N2O3·HCl
Molecular Weight 298.76 g/mol
IUPAC Name 5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride

The biological activity of 5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride is primarily mediated through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to play a crucial role in mediating the effects of various psychedelics. The compound's structural similarity to DMT suggests that it may induce psychoactive effects by agonizing these receptors, leading to altered states of consciousness and potential therapeutic effects in mood disorders and anxiety-related conditions .

Biological Activities

Case Study: Therapeutic Use in PTSD

A longitudinal case study investigated the effects of a closely related compound, 5-MeO-DMT, on a patient with chronic PTSD. The patient experienced significant improvements in symptoms following administration, including reductions in hopelessness and suicidal ideation. Although this study did not directly involve 5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride, it highlights the therapeutic potential of tryptamines in treating trauma-related disorders .

Research Findings

Recent studies have focused on the pharmacological profiles of various tryptamines, including their binding affinities to serotonin receptors. For instance:

  • Binding Affinity : Research indicates that DMT and its derivatives exhibit high binding affinity for the serotonin transporter (SERT) and other receptors involved in neurotransmission, which may underlie their psychoactive effects .
  • Therapeutic Applications : Clinical trials are ongoing to evaluate the efficacy of DMT derivatives in treating treatment-resistant depression (TRD) and other mood disorders. Early results show promising outcomes with rapid symptom relief observed within days post-treatment .

Q & A

Q. What are the recommended synthetic routes and analytical methods for validating the purity of 5-acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride?

Methodological Answer:

  • Synthesis : While direct synthesis protocols for this compound are not explicitly documented in the evidence, analogous tryptamine derivatives (e.g., 5-MeO-DMT) are synthesized via reductive amination of tryptamine precursors with formaldehyde or acetylating agents, followed by purification steps . For the acetyl and carbethoxy substituents, acetylation/esterification reactions using acetic anhydride or ethyl chloroformate under controlled pH may be required.
  • Analytical Validation : Use HPLC with UV detection (λ = 280 nm for indole derivatives) and mass spectrometry (ESI-MS or TOF-MS) for purity assessment. Confirm structural integrity via 1^1H-NMR (e.g., dimethylamino protons at δ 2.8–3.2 ppm, acetyl/carbethoxy groups at δ 1.9–2.1 and δ 4.1–4.3 ppm, respectively) .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

Methodological Answer:

  • Store as a hydrochloride salt in airtight, light-protected containers at –20°C to prevent degradation. Stability studies (e.g., accelerated degradation via thermal stress at 40°C for 1–2 weeks) should be conducted to identify decomposition products, monitored by HPLC-MS .
  • For aqueous solutions, use pH 3–5 buffers (e.g., acetate) to minimize hydrolysis of acetyl/carbethoxy groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Wear PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential serotonergic activity (analogous to 5-MeO-DMT) .
  • In case of exposure, follow first-aid measures: flush eyes/skin with water for 15 minutes and seek medical evaluation for neurological symptoms .

Advanced Research Questions

Q. How can researchers investigate the compound’s affinity for 5-HT2A receptors, and what experimental controls are essential?

Methodological Answer:

  • Binding Assays : Use radioligand displacement (e.g., 3^3H-ketanserin in rat cortical membranes). Compare IC50_{50} values with reference agonists (e.g., 5-MeO-DMT, IC50_{50} ~10–50 nM) .
  • Functional Assays : Measure intracellular Ca2+^{2+} flux in HEK-293 cells expressing human 5-HT2A receptors. Include negative controls (e.g., ketanserin antagonism) and positive controls (e.g., serotonin) .
  • Data Interpretation : Apply the operational model of agonism to estimate efficacy (ττ) and affinity (KAK_A) while accounting for tissue-specific receptor density .

Q. What metabolic pathways and cytochrome P450 (CYP) isoforms are likely involved in its biotransformation?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes ± CYP inhibitors (e.g., quinidine for CYP2D6). Monitor demethylation or acetyl/carbethoxy hydrolysis via LC-MS/MS .
  • CYP2D6 Involvement : If 5-methoxy or acetyl groups are present, CYP2D6 may catalyze O-demethylation (as seen in 5-MeO-DMT) . Validate using recombinant CYP isoforms.

Q. How can researchers resolve contradictory data in receptor binding vs. functional activity studies?

Methodological Answer:

  • Tissue-Specific Efficacy : Use the operational model to distinguish agonist efficacy (ττ) from binding affinity (KAK_A). For example, partial agonism in one tissue (e.g., rat aorta) vs. full agonism in another (e.g., HEK-293 cells) may explain discrepancies .
  • Allosteric Modulation : Test for positive/negative allosteric modulators (e.g., TB-4-1-2) in functional assays to clarify receptor dynamics .

Q. What strategies are recommended for impurity profiling during synthesis?

Methodological Answer:

  • Byproduct Identification : Use GC-EI-MS or HPLC-TOF-MS to detect intermediates (e.g., unacetylated tryptamines, ethyl ester byproducts). Compare with synthetic reference standards .
  • Quantitative Limits : Establish a threshold of ≤0.1% for any unidentified impurity (ICH Q3A guidelines) .

Q. How does chirality at the α-carbon of the side chain influence pharmacological activity?

Methodological Answer:

  • Stereoisomer Synthesis : Prepare R/S enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation.
  • Activity Comparison : Test enantiomers in 5-HT2A binding and functional assays. For example, (R)-enantiomers of similar tryptamines show 10–100x higher affinity than (S)-forms .

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